2-Chloro-5-methanesulfonylthiophene
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Overview
Description
2-Chloro-5-methanesulfonylthiophene is a chemical compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonylthiophene typically involves the chlorination of 5-methanesulfonylthiophene. One common method includes the reaction of 5-methanesulfonylthiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Methanesulfonylthiophene+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methanesulfonylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: 2-Amino-5-methanesulfonylthiophene or 2-Thio-5-methanesulfonylthiophene.
Oxidation: this compound sulfoxide or sulfone.
Reduction: This compound sulfide.
Scientific Research Applications
2-Chloro-5-methanesulfonylthiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methanesulfonylthiophene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or modification of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylthiophene: Similar structure but lacks the sulfonyl group.
2-Chloro-5-nitrothiophene: Contains a nitro group instead of a sulfonyl group.
2-Bromo-5-methanesulfonylthiophene: Similar structure with bromine instead of chlorine.
Uniqueness
2-Chloro-5-methanesulfonylthiophene is unique due to the presence of both chlorine and sulfonyl groups, which confer specific reactivity and properties. The sulfonyl group enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-methylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAMGAJPTWMCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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